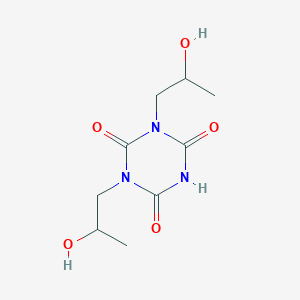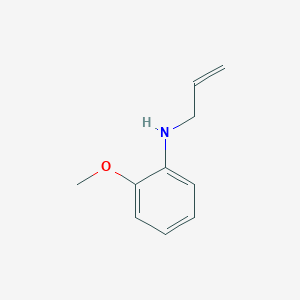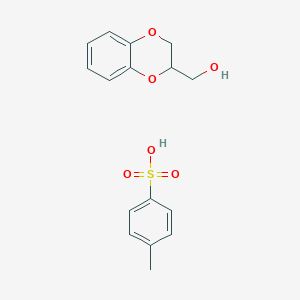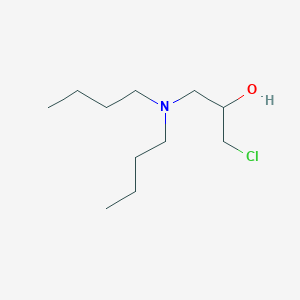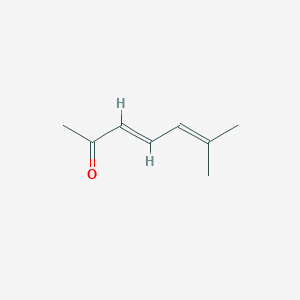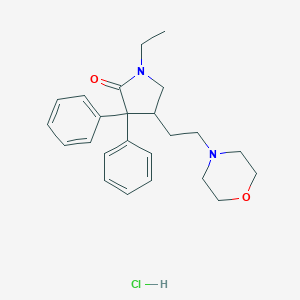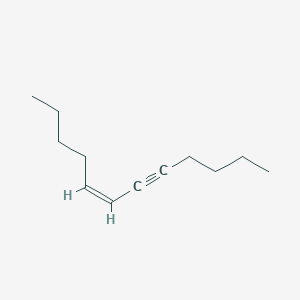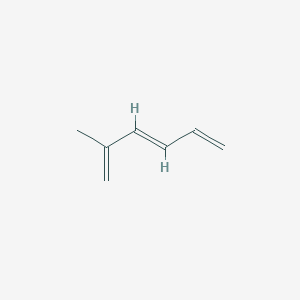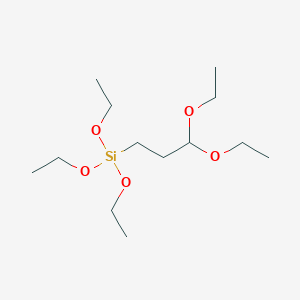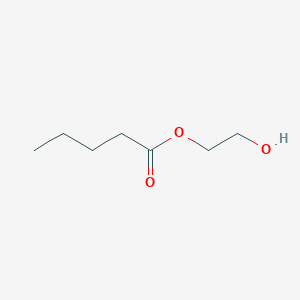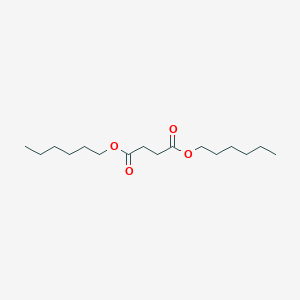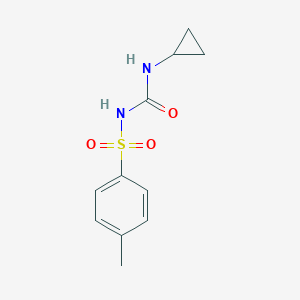
1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea is a compound that can be categorized within the family of sulfonylureas. These compounds are known for their various applications, including their role as inhibitors in certain biological processes. The specific structure of this compound, featuring a cyclopropyl group and a 4-methylphenylsulfonyl moiety attached to a urea backbone, suggests potential for unique interactions and activities within biological systems.
Synthesis Analysis
The synthesis of ureas, such as 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea, can be achieved through methods like the Lossen rearrangement. The paper titled "Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement" describes a single-pot synthesis of ureas from carboxylic acids. This method involves the intermediate formation of hydroxamic acids, which then undergo rearrangement to isocyanates, and finally react with amines to yield the desired urea. The process is noted for its good yields and lack of racemization under mild conditions. Although the paper does not directly discuss the synthesis of 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea, the methodology could potentially be applied to its synthesis.
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea, they do provide insights into the structural aspects of related sulfonylureas. For instance, the paper "Structures du cyclohexyl-1 [(cycloheptylamino-4 pyridyl-3)sulfonyl]-3 urea et de l'hydrogénonitrate du cyclohexyl-1 [(cyclooctylamino-4 pyridyl-3)sulfonyl]-3 urea" details the crystal structures of similar compounds. These structures exhibit intramolecular hydrogen bonding and geometrical parameters that suggest proton transfer within the molecule. Such information can be extrapolated to hypothesize about the molecular structure of 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea, which may also feature intramolecular hydrogen bonds and specific conformational characteristics.
Chemical Reactions Analysis
The chemical reactivity of sulfonylureas, including 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea, can be inferred from the synthesis methods and the known reactivity of similar compounds. The Lossen rearrangement described in indicates that sulfonylureas can be formed through reactions involving isocyanates and amines. The presence of the sulfonyl group and the urea moiety in the molecule suggests that it could participate in further chemical reactions, such as with nucleophiles, due to the electrophilic nature of the sulfonyl group and the potential for hydrogen bonding through the urea.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea can be predicted based on the properties of structurally related compounds. The crystallographic data provided in for similar sulfonylureas indicate that these compounds can exhibit solid-state properties such as specific crystal systems, hydrogen bonding patterns, and molecular conformations. These properties are crucial for understanding the compound's behavior in different environments, its solubility, and its potential interactions with biological targets. The lipophilicity and polarity of the compound can also be estimated based on the nature of the substituents attached to the urea core, which in turn can influence its pharmacokinetic properties and metabolic stability.
Safety And Hazards
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8-2-6-10(7-3-8)17(15,16)13-11(14)12-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYPGUMLOXGEJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907086 |
Source


|
| Record name | N'-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea | |
CAS RN |
1021-39-2 |
Source


|
| Record name | NSC41175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

